molecular formula C10H11NO B8557412 2-Methyl-1,2-dihydroquinolin-2-ol CAS No. 1333-48-8

2-Methyl-1,2-dihydroquinolin-2-ol

Cat. No.: B8557412
CAS No.: 1333-48-8
M. Wt: 161.20 g/mol
InChI Key: STYRYJNYXPIMCD-UHFFFAOYSA-N
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Description

Contextualizing Dihydroquinoline Derivatives in Modern Organic Synthesis

Dihydroquinoline scaffolds, the partially saturated relatives of the aromatic quinoline (B57606) system, are of immense importance in contemporary organic synthesis. nih.govresearchgate.netirjmets.com These structures are not merely synthetic intermediates but are often the core components of biologically active molecules and natural products. nih.gov Their non-planar, three-dimensional geometry allows for a greater degree of structural diversity and specificity in molecular recognition processes compared to their flat, aromatic counterparts.

The synthesis of dihydroquinolines has been a fertile ground for the development of novel synthetic methodologies. jscimedcentral.com Modern approaches often employ transition-metal catalysis, including methods based on palladium, gold, and rhodium, to achieve efficient and selective construction of the dihydroquinoline ring system under mild conditions. jscimedcentral.com For instance, facile methods for the synthesis of 1,2-dihydroquinolines have been developed using palladium-catalyzed intermolecular aryl amination followed by intramolecular allylic amination. nih.gov Furthermore, the development of enantioselective methods for the synthesis of chiral dihydroquinolines is a particularly active area of research, driven by the demand for enantiopure pharmaceuticals.

Structural Features and Nomenclature of 2-Methyl-1,2-dihydroquinolin-2-ol

The nomenclature "this compound" precisely describes a quinoline ring system that has been hydrogenated at the 1 and 2 positions, bears a methyl group at position 2, and a hydroxyl group, also at position 2. This structure, a type of carbinolamine, is of particular interest due to its relationship with other chemical species.

It is understood to be the hydrated monomeric form of the dimer of 2-methylquinoline (B7769805) N-oxide. In the presence of water, the N-oxide can undergo hydration to form the geminal hydroxymethyl structure of this compound. This compound exists in equilibrium with its dehydrated form, 2-methylquinoline N-oxide, and a dimeric structure.

The molecule also exhibits potential for tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ only in the position of a proton and a double bond. In this case, a keto-enol type tautomerism can be envisaged, where the hydrogen from the hydroxyl group migrates to the nitrogen atom, leading to the formation of an open-chain amino ketone. The position of this equilibrium is highly dependent on factors such as the solvent and the electronic nature of substituents on the quinoline ring. irjmets.com

Table 1: Physicochemical Properties of Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
2-MethylquinolineC₁₀H₉N143.19Colorless to pale yellow oil-2
2-Methylquinoline N-oxideC₁₀H₉NO159.18White to off-white crystalline powder74-78
1,2-Dihydroquinoline (B8789712)C₉H₉N131.17------

Overview of Research Trajectories in Dihydroquinolin-2-ol Chemistry

Research in the field of dihydroquinolin-2-ols is intrinsically linked to the broader study of quinoline N-oxides and their reactivity. The formation of the 2-hydroxy derivative is often a key step in the functionalization of the quinoline ring at the 2-position.

A significant research trajectory involves the oxidation of 2-methylquinoline to its corresponding N-oxide. chemimpex.com This transformation is typically achieved using oxidizing agents such as peroxy acids. The resulting N-oxide is a versatile intermediate that can undergo a variety of transformations. For example, it can be used in deoxygenative C2-H functionalization reactions to introduce various substituents at the 2-position.

Another major area of investigation is the synthesis of more complex dihydroquinoline derivatives. researchgate.netjscimedcentral.com This includes the development of multicomponent reactions where anilines, aldehydes, and activated alkenes are combined to construct the dihydroquinoline core in a single step. These methods are highly valued for their efficiency and atom economy. Furthermore, the exploration of the biological activities of novel dihydroquinoline derivatives remains a strong driving force in this field, with many compounds showing promise as therapeutic agents. irjmets.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1333-48-8

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-methyl-1H-quinolin-2-ol

InChI

InChI=1S/C10H11NO/c1-10(12)7-6-8-4-2-3-5-9(8)11-10/h2-7,11-12H,1H3

InChI Key

STYRYJNYXPIMCD-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=CC=CC=C2N1)O

Origin of Product

United States

Comprehensive Chemical Reactivity and Transformations of 2 Methyl 1,2 Dihydroquinolin 2 Ol

Oxidation Reactions of the Dihydroquinolin-2-ol Moiety

The 1,2-dihydroquinoline (B8789712) scaffold is inherently unstable and serves as a key intermediate in various quinoline (B57606) syntheses. cdnsciencepub.com A primary driving force in its reactivity is the tendency to aromatize to the more stable quinoline system. This transformation is a dehydrogenation process and is formally an oxidation.

The oxidation of 2-methyl-1,2-dihydroquinolin-2-ol can lead to the formation of 2-methylquinolin-2(1H)-one, also known as 2-methyl-2-quinolone. This transformation involves the oxidation of the carbinolamine functionality. While direct oxidation studies on this compound are not extensively detailed, the synthesis of quinolin-2(1H)-one derivatives often proceeds through intermediates that can be conceptually related to the oxidation of a dihydroquinolin-2-ol structure. For instance, various catalytic methods involving electrophilic sulfenylation followed by cyclization of N-arylcinnamamides produce cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones. mdpi.com

Furthermore, electrochemical methods have been employed in the synthesis of dihydroquinolin-2(1H)-ones. The tandem cyclization of N-arylcinnamamides with diselenides can yield products like 1-methyl-4-phenyl-3-(phenylselanyl)-3,4-dihydroquinolin-2(1H)-one. mdpi.com These synthetic strategies highlight the accessibility of the quinolin-2(1H)-one core, which is the expected product from the formal oxidation of the hydroxyl-bearing portion of the this compound molecule.

It is well-established that 1,2-dihydroquinolines are readily oxidized by air to the corresponding quinoline. cdnsciencepub.com In the case of this compound, this would likely involve dehydration to form a 2-methyl-1,2-dihydroquinoline intermediate, which is then rapidly oxidized.

Selective oxidation targeting the hydroxyl group of this compound without altering the dihydroquinoline ring would be a challenging transformation. The product of such a reaction would be an N-acyl derivative, which is essentially the quinolin-2(1H)-one structure discussed previously. The inherent nature of the molecule, being a cyclic carbinolamine, means that oxidation at the C2-hydroxyl group is intrinsically linked to the formation of the resonance-stabilized amide functionality within the quinolin-2(1H)-one ring. Therefore, selective oxidation at the hydroxyl group effectively leads to the conversion to the corresponding quinolin-2(1H)-one derivative.

Reduction Reactions of the Dihydroquinoline Ring System

The dihydroquinoline ring of this compound can be further reduced to yield more saturated quinoline derivatives, such as tetrahydroquinolines.

1,2-Dihydroquinolines are known to undergo acid-catalyzed disproportionation. This reaction results in a mixture of the fully aromatic quinoline and the fully saturated 1,2,3,4-tetrahydroquinoline. cdnsciencepub.comresearchgate.net For this compound, this would likely proceed after initial dehydration to 2-methyl-1,2-dihydroquinoline. The mechanism is believed to involve a hydride transfer from one dihydroquinoline molecule to a protonated second molecule. researchgate.net

Reaction Reactant Conditions Products Reference
Disproportionation1,2-DihydroquinolinesTrace acidQuinoline, 1,2,3,4-Tetrahydroquinoline cdnsciencepub.comresearchgate.net

A more direct method for forming saturated derivatives is through catalytic hydrogenation. While not specifically detailed for this compound, the reduction of the quinoline ring system is a common transformation. For example, dearomative hydroboration of quinolines, followed by hydrogenation of the resulting borane-functionalized products, yields highly functionalized saturated heterocycles. nih.gov

Modern synthetic methods allow for the regioselective reduction of the quinoline system. A notable example is the ligand-controlled dearomative hydroboration of quinolines. nih.gov By selecting the appropriate phosphine (B1218219) ligand on the borane (B79455) complex, it is possible to achieve either vicinal 5,6- or conjugate 5,8-hydroboration of the quinoline ring. nih.gov This provides a pathway to selectively functionalize and reduce specific positions of the carbocyclic part of the quinoline nucleus, offering a sophisticated tool for creating diverse molecular architectures from quinoline precursors. nih.gov Although this method starts from the aromatic quinoline, it demonstrates the principle of regioselective reduction on the quinoline scaffold.

Method Regioselectivity Key Reagent/Ligand Product Type Reference
Dearomative Hydroboration5,6-hydroborationPhosphine-ligated borane complexesVicinal borane adducts nih.gov
Dearomative Hydroboration5,8-hydroborationModified phosphine ligandConjugate borane adducts nih.gov

Electrophilic Aromatic Substitution on the Dihydroquinoline Nucleus

The nitrogen atom in the dihydroquinoline ring possesses a lone pair of electrons which can be donated towards the aromatic ring, thereby activating it towards electrophilic attack. This activating effect is generally directed to the ortho and para positions relative to the point of fusion and the nitrogen atom. For the quinoline ring system, electrophilic substitution typically occurs on the benzene (B151609) ring rather than the pyridine (B92270) ring. The positions of interest are C5, C6, C7, and C8. The directing influence of the heterocyclic part of the molecule makes positions C5 and C7 (ortho to the nitrogen's influence, transmitted through the fusion) and C6 and C8 potential sites of substitution.

In related systems like 1-methyl-2-quinolone, which has a more deactivated pyridone ring, functionalization at the 4-position can be achieved via reaction with nucleophiles, implying that the benzene ring is still the preferred site for electrophilic attack. semanticscholar.org Studies on the Friedel-Crafts reaction of N-acyliminium ions with dienes, leading to isoindolo[2,1-a]quinolin-11-one skeletons, involve an intramolecular electrophilic attack on the benzene ring, further illustrating the feasibility of such reactions on related quinoline structures. nih.gov

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The precise regiochemical outcome of these reactions on this compound would depend on the specific reaction conditions and the interplay of the electronic and steric effects of the substituents on the dihydroquinoline ring. The activating, ortho-para directing nature of the amino-ether-like functionality of the heterocyclic ring would likely direct incoming electrophiles to the C5 and C7 positions. libretexts.orgcureffi.org

Nucleophilic Addition and Substitution Reactions on this compound

The 1,2-dihydroquinoline framework, particularly with a hydroxyl group at the C2 position, is susceptible to both nucleophilic substitution at the C2 carbon and nucleophilic addition across the C3-C4 double bond.

The primary site for nucleophilic substitution is the C2 position. The hydroxyl group, being a poor leaving group, typically requires acid catalysis for substitution to proceed. Protonation of the hydroxyl group forms a good leaving group, water, leading to the formation of a resonance-stabilized iminium cation. This electrophilic intermediate is then readily attacked by a variety of nucleophiles. This reactivity is a hallmark of carbinolamines and hemiaminals. While direct studies on this compound are specific, the reactivity of the broader quinoline class demonstrates extensive possibilities for nucleophilic substitution. For instance, related quinolinone systems, after conversion to chloro-derivatives, readily undergo substitution at various positions, highlighting the susceptibility of the quinoline core to nucleophilic attack. researchgate.netmdpi.com The ease of substitution is distinct from that of its isostere, benzene, which requires much harsher conditions for similar reactions. nih.gov

Nucleophilic addition can also occur, typically at the C4 position. The enamine-like character of the N1-C2-C3-C4 system makes the C4 position susceptible to attack by electrophiles, but in the context of certain reactions, it can also be part of a conjugate addition system.

The table below summarizes potential nucleophilic substitution reactions based on the known reactivity of related heterocyclic systems.

ReactantNucleophileConditionsProduct Type
This compoundR-OH (Alcohol)Acid Catalyst2-Alkoxy-2-methyl-1,2-dihydroquinoline
This compoundR-SH (Thiol)Acid Catalyst2-Alkylthio-2-methyl-1,2-dihydroquinoline
This compoundHCN (Hydrogen Cyanide)Acid Catalyst2-Cyano-2-methyl-1,2-dihydroquinoline
This compoundHNR₂ (Amine)Acid Catalyst2-Amino-2-methyl-1,2-dihydroquinoline

Cycloaddition Reactions Involving the Dihydroquinoline Ring

The endocyclic double bond (C3=C4) of the 1,2-dihydroquinoline ring system can participate in cycloaddition reactions, providing a powerful method for constructing complex polycyclic frameworks. fiveable.me A notable example is the [2+2] cycloaddition reaction between 1,2-dihydroquinolines and activated alkynes, such as alkynones. researchgate.net These reactions can be catalyzed by chiral Lewis acids, allowing for the enantioselective synthesis of cyclobutane-fused quinoline derivatives. researchgate.net

The synthesis of 1,2-dihydroquinolines itself can proceed through a catalytic cycle involving cycloaddition and cycloreversion steps. nih.govchemrxiv.org For example, the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis of N-prenylated 2-aminobenzaldehydes involves an initial cycloaddition to form a transient polycyclic intermediate, which then undergoes cycloreversion to furnish the 1,2-dihydroquinoline product. nih.govchemrxiv.org This process indicates that the dihydroquinoline ring is in equilibrium with its cycloaddition precursors under certain catalytic conditions. The greater electron-donating power of the nitrogen atom in the dihydroquinoline system, compared to oxygen in related chromene systems, retards the rate of bond formation in the cycloaddition step but assists in the bond-breaking of the cycloreversion step. nih.gov

The following table details a representative cycloaddition reaction.

Dihydroquinoline ReactantAlkene/Alkyne PartnerCatalyst/ConditionsProduct
N-Acetyl-1,2-dihydroquinolinePhenyl vinyl sulfonehν (Photochemical)Cyclobutane-fused quinoline
1,2-DihydroquinolinesAlkynonesChiral spiro-bicyclic bis-borane Lewis AcidChiral cyclobutene-fused quinolines researchgate.net

Rearrangement Processes and Tautomerism in Dihydroquinolin-2-ol Systems

Tautomerism is a critical concept for understanding the chemistry of this compound. As a cyclic hemiaminal (or carbinolamine), it exists in a dynamic equilibrium with its open-chain tautomer, an amino ketone. byjus.comtgc.ac.in This is a form of ring-chain tautomerism.

The equilibrium between the cyclic and open-chain forms can be influenced by factors such as the solvent, temperature, and pH. In many cases, the cyclic hemiaminal form is favored, but the presence of the open-chain form in equilibrium allows the compound to exhibit the reactivity of an aldehyde or ketone.

Beyond ring-chain tautomerism, the dihydroquinoline system can exhibit other tautomeric forms. For instance, keto-enol type tautomerism can occur where a proton migrates from the nitrogen or the C4 carbon. fiveable.me In related quinoline systems, such as 2-phenacylquinolines, ketimine-enaminone tautomerism is a well-studied phenomenon, where equilibrium exists between the ketimine and the hydrogen-bonded enaminone forms. researchgate.net The ratio of these tautomers is dependent on solvent and substituents. researchgate.net Similarly, quinolin-4(1H)-ones exist in tautomeric equilibrium with their 4-hydroxyquinoline (B1666331) isomers, a balance that can be studied using spectroscopic and computational methods. researchgate.net For this compound, the most significant tautomeric process remains the ring-chain equilibrium.

Tautomerism TypeDescriptionInfluencing Factors
Ring-Chain Tautomerism Equilibrium between the cyclic 2-hydroxy-1,2-dihydroquinoline and the open-chain amino ketone. byjus.comtgc.ac.inSolvent, pH, Temperature
Enamine-Imine Tautomerism Potential proton shift from N1 to C3 to form an imine, though less common for this specific structure.Acid/Base Catalysis

Functional Group Transformations at the Hydroxyl and Methyl Substituents

The reactivity of this compound is also defined by transformations of its specific functional groups.

At the Hydroxyl Group: The hemiaminal hydroxyl group is the most reactive site. As discussed in section 3.4, it can be substituted by various nucleophiles following acid-catalyzed activation. Other key transformations include:

Oxidation: 1,2-Dihydroquinolines are readily oxidized to their aromatic quinoline counterparts. This can occur via autoxidation in the presence of air, especially under acidic conditions where deprotection and subsequent oxidation can lead to the formation of quinoline. nih.gov This process involves the formal loss of two hydrogen atoms and water from the 2-hydroxy-1,2-dihydroquinoline structure to achieve the stable aromatic quinoline ring.

O-Alkylation/O-Acylation: Under basic conditions, the hydroxyl proton can be removed, and the resulting alkoxide can be alkylated or acylated to form ethers and esters, respectively. However, competing N-alkylation/acylation is highly probable.

At the Methyl Substituent: The methyl group at the C2 position is generally considered to be chemically inert and not susceptible to transformations under standard conditions. Its primary role is steric and electronic, influencing the stability and reactivity of the adjacent hemiaminal center.

Transformations are much more likely to occur at the N-H position of the dihydroquinoline ring, which is a secondary amine.

N-Acylation: The nitrogen atom can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form N-acyl-2-methyl-1,2-dihydroquinolin-2-ol.

N-Alkylation: Reaction with alkyl halides can lead to N-alkylation, although care must be taken to avoid over-alkylation or competing reactions at the hydroxyl group.

Mechanistic Investigations of 2 Methyl 1,2 Dihydroquinolin 2 Ol Reactions

Elucidation of Reaction Intermediates and Transition States

The formation and subsequent reactions of 2-Methyl-1,2-dihydroquinolin-2-ol are governed by the generation of various transient species. Understanding these intermediates is key to explaining the observed product distributions and reaction pathways.

Iminium and nitrilium ions are well-established reactive intermediates in the synthesis of nitrogen-containing heterocycles, including quinolines and their dihydro- derivatives. acs.orgwixsite.com In many synthetic routes, the formation of the quinoline (B57606) core proceeds through the generation of an iminium species. For instance, in Povarov-type [4+2] annulation reactions, an iminium ion is generated in situ and acts as the dienophile, reacting with an electron-rich alkene to construct the heterocyclic ring. acs.org

Nitrilium ions are also significant precursors. wixsite.com They are known to be highly reactive and can be generated from precursors like oximes in reactions such as the Beckmann rearrangement. wixsite.com These nitrilium ions can then be trapped by nucleophiles or undergo further reactions, often leading to the formation of an iminium intermediate, which then cyclizes to form the heterocyclic product. wixsite.com The synthetic utility of these intermediates is highlighted by their role in various named reactions that produce N-heterocycles. wixsite.com In the context of dihydroquinoline synthesis, a proposed mechanism involves the formation of dimeric species that evolve through the nucleophilic attack of an aromatic amine, followed by hydrolysis and an electrocyclic ring closure, a process wherein iminium-like transition states are implicated. libretexts.org

Beyond ionic pathways, radical and photochemical reactions offer alternative and powerful strategies for the synthesis of dihydroquinolines. Visible-light-driven reactions, for example, can proceed via an aza-6π electrocyclization of precursors like 2-styrylanilines to afford the quinoline skeleton. acs.org

Radical-based mechanisms have been explored for the synthesis of related dihydroquinolin-2(1H)-ones. These reactions often involve a radical addition/cyclization cascade. rsc.org For example, an iron catalyst can initiate the homolytic cleavage of a peroxide initiator to generate a tert-butoxy (B1229062) radical. This radical then abstracts a hydrogen atom to produce a new carbon-centered radical, which subsequently adds to the α,β-unsaturated system of an N-arylcinnamamide. The resulting intermediate undergoes a 6-endo-trig cyclization to form the dihydroquinolinone ring system. rsc.org Similarly, copper-catalyzed tandem reactions can proceed through a free radical process involving the generation of radical intermediates that lead to the desired heterocyclic products. rsc.org The selective addition of radicals to isonitriles also provides a general route for the preparation of N-heteroaromatics, showcasing the versatility of radical pathways. acs.org

Catalytic Cycle Analysis in Metal-Mediated Dihydroquinolin-2-ol Syntheses

Metal catalysts are frequently employed to facilitate the synthesis of quinolines and dihydroquinolines with high efficiency and selectivity. The analysis of the catalytic cycles provides a detailed picture of the role of the metal center in activating substrates and promoting bond formation.

A variety of metals have been utilized, including gold, cobalt, iron, and rhodium. acs.orgwikipedia.org For instance, an iron-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols proceeds smoothly under mild conditions to afford 1,2-dihydroquinoline (B8789712) derivatives. wikipedia.org Similarly, gold and rhodium catalysts have been shown to be effective in promoting intramolecular cyclization reactions to yield the dihydroquinoline core. wikipedia.org

Palladium catalysis has been a particularly fruitful area of investigation. masterorganicchemistry.com In one sophisticated approach, a stable benzannulated azapalladacycle, featuring a palladium-bonded sp³-hybridized stereogenic carbon, serves as a key intermediate. This palladacycle can undergo regioselective insertion of activated alkynes to generate 2,3,4-trisubstituted 1,2-dihydroquinolines. The catalytic cycle involves the initial formation of the palladacycle, followed by ligand exchange and alkyne insertion, and finally reductive elimination to release the product and regenerate the active palladium species. masterorganicchemistry.com

Table 1: Selected Metal Catalysts in Dihydroquinoline Synthesis

Catalyst SystemPrecursor TypeReaction TypeKey Mechanistic FeatureRef.
Hydrido-cobaltQuinolines/PyridinesDearomatizationRegio- and chemoselective reduction wikipedia.org
FeCl₃α-AminonitrilesDecyanation/[4+2] AnnulationIn situ generation of iminium species acs.org
AuCl₃/AgSbF₆2-Tosylaminophenylprop-1-en-3-olsIntramolecular Allylic AminationActivation of the allylic alcohol wikipedia.org
Rh(III)Hydrazines & 3-Methyleneoxetan-2-onesC-H Coupling/AnnulationInternal oxidative mechanism wikipedia.org
PalladacycleArylpalladium(II) complexes & AlkynesRegioselective InsertionChirality transfer from ligand to product masterorganicchemistry.com

Stereochemical Control Mechanisms in Asymmetric Syntheses

The synthesis of chiral molecules with a defined three-dimensional arrangement of atoms is a central goal of modern organic chemistry. researchgate.net Asymmetric synthesis of dihydroquinolines aims to produce specific enantiomers or diastereomers, which is crucial for applications in medicinal chemistry. numberanalytics.com

A powerful mechanism for stereochemical control has been demonstrated in palladium-catalyzed syntheses. masterorganicchemistry.com Using a nonracemic spectator ligand, such as (1R,2R)-N,N,N',N'-tetramethyl-1,2-diaminocyclohexane, allows for the synthesis of diastereomerically enriched palladacycles. The chirality is transferred from this auxiliary ligand to the metal-bonded stereogenic carbon. A key factor in this chirality transfer process is the restricted rotation about the palladium-aryl bond in the arylpalladium(II) intermediate, which gives rise to atropisomers. The nature of the leaving group (e.g., iodide vs. acetate) also plays a crucial role. These diastereomerically enriched palladacycles can then be converted into nonracemic 1,2-dihydroquinolines with excellent enantiomeric excess (80-91% ee). masterorganicchemistry.com

Other approaches to asymmetric synthesis have utilized chiral catalysts like L-proline or bifunctional thiourea (B124793) derivatives. libretexts.org In a reaction catalyzed by a chiral thiourea derivative, the catalyst is believed to initially form hydrogen bonds with the substrate. The basic moiety of the catalyst then deprotonates an acidic function, leading to a conjugate addition that closes the ring in a stereocontrolled manner. libretexts.org

Kinetic and Thermodynamic Analysis of Dihydroquinolin-2-ol Transformations

While specific, detailed kinetic and thermodynamic parameters for the transformations of this compound are not extensively reported in the surveyed literature, the principles of kinetic and thermodynamic control are directly applicable. For example, in the formation of dihydroquinolines, different isomers can arise. The relative stability of these isomers (e.g., those with more substituted double bonds being more stable) would determine the product distribution under thermodynamic control. libretexts.org

Design and Synthesis of Structurally Modified 2 Methyl 1,2 Dihydroquinolin 2 Ol Derivatives

Rational Design Principles for Dihydroquinolin-2-ol Analogues

The modification of the 2-Methyl-1,2-dihydroquinolin-2-ol scaffold is rarely a random process. Instead, it is guided by rational design principles that leverage an understanding of structure-activity relationships. A key strategy involves a hybrid approach, where pharmacophores known to interact with specific biological targets are incorporated into the dihydroquinolin-2-ol framework. nih.gov This method aims to create polypharmacological agents capable of interacting with multiple targets, a desirable trait in complex diseases. nih.gov

Computer modeling plays a pivotal role in this process, allowing for the in-silico evaluation of potential analogues before their synthesis. nih.gov By simulating the interaction of designed molecules with their intended targets, researchers can prioritize candidates with the highest probability of success, thereby streamlining the drug discovery process. nih.govnih.gov This rational approach has been successfully applied to design inhibitors for a variety of protein targets. nih.gov

Functionalization of the Dihydroquinoline Ring System

A primary avenue for modifying this compound involves the direct functionalization of the dihydroquinoline ring. This can be achieved through the introduction of various substituents, which can dramatically alter the molecule's properties.

The electronic nature of the dihydroquinoline ring can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This is a fundamental strategy to influence the reactivity and biological activity of the resulting derivatives.

Several synthetic methods are available to introduce these groups. For instance, nitration of quinoline (B57606) derivatives using nitric acid in the presence of sulfuric acid is a common method to install a nitro group (an EWG). researchgate.net Conversely, the introduction of EDGs like methoxy (B1213986) or methyl groups can be achieved through various synthetic protocols. The choice of reagents and reaction conditions is crucial for controlling the regioselectivity of these substitutions.

The impact of these substituents is significant. For example, the presence of a chlorine atom, an EWG, in quinoline-containing compounds has been shown to be important for their biological activity. ekb.eg Research has demonstrated that a range of quinolines bearing both electron-donating and electron-withdrawing substituents can be synthesized, highlighting the versatility of this approach. organic-chemistry.org

Table 1: Examples of Functionalized Dihydroquinoline Derivatives

SubstituentPositionTypeSynthetic MethodReference
Nitro (-NO2)6EWGNitric acid, Sulfuric acid researchgate.net
Chloro (-Cl)-EWGVarious ekb.eg
Methoxy (-OCH3)-EDGVarious acs.org
Methyl (-CH3)-EDGVarious acs.org

This table is illustrative and not exhaustive.

The introduction of alkyl and aryl groups at specific positions on the dihydroquinoline ring is another powerful tool for structural modification. These modifications can enhance lipophilicity, introduce steric bulk, and create new points for interaction with biological targets.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are frequently employed for the arylation and alkylation of heterocyclic systems. nih.gov These methods often utilize an auxiliary group to direct the C-H activation to a specific position on the ring. nih.gov For instance, 8-aminoquinoline (B160924) has been used as an effective auxiliary for both the arylation and alkylation of sp3 and sp2 C-H bonds. nih.gov

A variety of catalytic systems have been developed to facilitate these transformations. For example, a protocol using small amounts of palladium and a ligand under microwave heating has been shown to be effective for the cross-coupling of 2-methyl-2-propen-1-ol with various boronic acids to yield 2-methylallyl derivatives. organic-chemistry.org

Table 2: Catalytic Systems for Alkylation and Arylation

Catalyst SystemReaction TypeAuxiliaryKey FeaturesReference
Palladium acetateArylation/Alkylation8-aminoquinolineDirects C-H activation nih.gov
Palladium/LigandAllylationNoneMicrowave heating, solvent-free organic-chemistry.org

This table provides examples of catalytic systems and is not a comprehensive list.

Construction of Fused Heterocyclic Systems Incorporating the Dihydroquinolin-2-ol Scaffold

To further explore the chemical space around the this compound core, researchers have focused on constructing fused heterocyclic systems. This involves building additional rings onto the dihydroquinoline framework, leading to more complex and rigid molecular architectures.

One approach involves the intramolecular cyclization of appropriately functionalized dihydroquinoline precursors. For example, the reaction of functionalized dihydroisoquinolines with Meldrum's acid can lead to the formation of rare polycyclic pyrimidinones (B12756618) and oxazinanediones. acs.org The outcome of such reactions can be highly dependent on the nature of the substituents on the starting material. acs.org

Another strategy is the use of cycloaddition reactions. For instance, a Cu-catalyzed [2+3] cycloaddition has been employed to link quinolone moieties via a triazole linker, creating complex multi-scaffold molecules. mdpi.com The synthesis of fused systems can also be achieved through tandem reactions, where multiple bond-forming events occur in a single pot. For example, a novel regioselective synthesis of 2-aminoquinolines has been described via a copper-mediated tandem Knoevenagel condensation, amination, and intramolecular cyclization. researchgate.net

These strategies have enabled the creation of a diverse array of fused heterocyclic systems with potential applications in various fields. The choice of synthetic route is often dictated by the desired ring system and the availability of starting materials.

Advanced Methodologies for Structural Elucidation of 2 Methyl 1,2 Dihydroquinolin 2 Ol

High-Resolution Spectroscopic Techniques for Structure Determination

High-resolution spectroscopy is fundamental to elucidating the molecular structure of 2-Methyl-1,2-dihydroquinolin-2-ol. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) offer detailed insights into the atomic arrangement and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of the molecule. For this compound, specific chemical shifts (δ) are anticipated based on the electronic environment of each nucleus.

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons of the quinoline (B57606) ring, typically in the range of δ 7.0-8.0 ppm. The methyl group protons would appear as a sharp singlet around δ 1.5-2.5 ppm. The hydroxyl proton would likely present as a broad singlet, the position of which is dependent on solvent and concentration, while the N-H proton would also give a characteristic signal. The diastereotopic methylene (B1212753) protons at C3 would likely appear as a pair of doublets.

¹³C NMR: The carbon spectrum would reveal signals for each of the 10 unique carbon atoms in the molecule. The aromatic carbons would resonate in the δ 110-150 ppm region. The C2 carbon, bearing both a hydroxyl group and being adjacent to a nitrogen atom, would have a characteristic shift around δ 90-100 ppm. The methyl carbon signal would be found in the upfield region, typically δ 20-30 ppm. rsc.orgjscimedcentral.com

Advanced 2D-NMR techniques are crucial for assembling the complete molecular puzzle:

COSY (Correlation Spectroscopy): Establishes correlations between scalar-coupled protons, confirming the connectivity of protons within the aromatic ring and the dihydroquinoline portion.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together the entire molecular skeleton, including the placement of the methyl group at C2.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental composition. For this compound (C₁₀H₁₁NO), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula with high confidence. rsc.org Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The fragmentation of quinoline derivatives often involves the loss of small, stable molecules like HCN or radicals such as a methyl group. mcmaster.camcmaster.ca The analysis of these fragmentation pathways provides further structural confirmation.

Technique Information Obtained Expected Data for this compound
¹H NMR Proton environment and connectivityAromatic signals (δ 7.0-8.0), CH₃ singlet (δ 1.5-2.5), OH/NH signals
¹³C NMR Carbon skeletonAromatic signals (δ 110-150), C2 signal (δ 90-100), CH₃ signal (δ 20-30)
2D-NMR (COSY, HSQC, HMBC) Detailed atom connectivityCorrelations confirming the quinoline ring structure and substituent placement
HRMS Exact mass and elemental formulaPrecise m/z value corresponding to the formula C₁₀H₁₁NO

Chromatographic and Separation Science Applications for Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary method for determining the purity of a sample. A solution of the compound is passed through a column packed with a stationary phase (e.g., C18 silica (B1680970) gel). A mobile phase (a mixture of solvents like acetonitrile (B52724) and water) is pumped through the column, and components of the sample separate based on their differential partitioning between the two phases. The purity is assessed by monitoring the eluent with a detector (e.g., UV-Vis spectrophotometer). A pure sample should ideally show a single, sharp peak at a characteristic retention time. By running a calibration curve with a known standard, HPLC can also be used for quantitative analysis. Preparative HPLC can be employed for the purification of the compound on a larger scale. jscimedcentral.com

Thin-Layer Chromatography (TLC):

TLC is a rapid and cost-effective method used to monitor the progress of a reaction and to get a quick assessment of sample purity. A small spot of the sample is applied to a silica gel plate, which is then placed in a chamber with a solvent system. The solvent moves up the plate by capillary action, and the components separate based on their polarity. The position of the compound is visualized (e.g., under UV light), and its retention factor (Rf) is calculated. The presence of multiple spots indicates an impure sample. semanticscholar.org

Gas Chromatography (GC):

For volatile and thermally stable compounds, GC is another powerful separation technique. The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) pushes the sample through the column, and separation occurs based on boiling point and interactions with the column's stationary phase. GC is often coupled with a mass spectrometer (GC-MS), providing both separation and identification of the components. Derivatization might be necessary to increase the volatility of this compound, for instance, by silylating the hydroxyl group.

Technique Principle of Separation Application for Purity Assessment
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.Provides high-resolution separation, leading to accurate quantification of purity.
TLC Differential adsorption on a solid stationary phase.Rapid, qualitative assessment of the number of components in a sample.
GC-MS Partitioning between a gas mobile phase and a liquid/solid stationary phase.Separates volatile components and provides mass spectra for identification of impurities.

Diffraction Methods for Absolute Configuration Assignment

Since this compound possesses a stereocenter at the C2 position, it exists as a pair of enantiomers. Determining the absolute three-dimensional arrangement of atoms at this chiral center requires diffraction methods.

Single-Crystal X-ray Diffraction:

This is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. The technique involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a 3D electron density map of the molecule can be generated.

This map provides precise information on:

Bond lengths, bond angles, and torsion angles: Unambiguously confirming the molecular connectivity and conformation.

Absolute Configuration: For a chiral molecule, if a heavy atom is present or by using anomalous dispersion effects, the absolute stereochemistry (R or S configuration) at the C2 center can be determined without ambiguity. This is known as the Flack parameter determination.

The crystal structure of related quinoline derivatives has been successfully determined using this method, providing a clear picture of the ring planarity and substituent orientations. researchgate.netrsc.org Obtaining a suitable single crystal of this compound is a prerequisite for this powerful analysis.

Computational Chemistry and Theoretical Studies on 2 Methyl 1,2 Dihydroquinolin 2 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wavefun.com These methods can determine the distribution of electrons and the energy of the molecule, which dictates its stability and geometry. wavefun.comnih.gov

For 2-Methyl-1,2-dihydroquinolin-2-ol, Density Functional Theory (DFT) would be a common method employed to investigate its electronic structure. researchgate.netnih.gov Calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), could be performed to optimize the molecular geometry and calculate electronic properties. researchgate.netnih.gov

Key parameters that would be determined from such calculations include:

Total Energy: The total energy of the molecule in its optimized geometry, indicating its stability.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. researchgate.net This is useful for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and intramolecular interactions such as hyperconjugation that contribute to the molecule's stability. researchgate.net

Table 1: Illustrative Calculated Electronic Properties for a Dihydroquinoline Derivative

PropertyCalculated ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.6 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DIndicates overall polarity of the molecule

Note: The values in this table are illustrative for a generic dihydroquinoline derivative and are not specific to this compound, as specific literature data is unavailable.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility. nih.govnih.gov The presence of the sp3-hybridized carbon at the C2 position, which is a stereocenter, and the flexible N-H and O-H bonds, suggests that the molecule can adopt various conformations.

A conformational analysis would typically involve:

Potential Energy Surface (PES) Scan: Systematically rotating the rotatable bonds (e.g., the C-N bond and the orientation of the methyl and hydroxyl groups) to identify stable conformers (energy minima) and transition states between them.

MD Simulations: Running simulations of the molecule in a solvent box (e.g., water) to observe its conformational changes at a given temperature. This can reveal the most populated conformations in a more realistic environment. nih.gov

The results of such an analysis for this compound would likely show different orientations of the methyl and hydroxyl groups relative to the quinoline (B57606) ring system. The relative energies of these conformers would determine their population at thermal equilibrium.

Table 2: Example of Relative Energies of Conformers for a Substituted Dihydroquinoline

ConformerDihedral Angle (°C-N-C=C)Relative Energy (kcal/mol)Boltzmann Population (%)
A100.0075
B1701.525

Note: This table is a hypothetical example to illustrate the type of data obtained from a conformational analysis. Specific data for this compound is not available in the cited literature.

Theoretical Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. nih.gov For this compound, theoretical studies could investigate various reactions, such as dehydration, oxidation, or substitution reactions.

Reactivity descriptors derived from quantum chemical calculations, such as the energies of frontier molecular orbitals and the distribution of atomic charges, can predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net For instance, the MEP map could indicate that the oxygen and nitrogen atoms are sites for electrophilic attack, while certain positions on the aromatic ring might be susceptible to electrophilic substitution.

Furthermore, the mechanism of a reaction can be explored by calculating the structures and energies of transition states and intermediates along a proposed reaction pathway. wavefun.com This allows for the determination of activation energies, which can predict the feasibility and rate of a reaction. For example, the acid-catalyzed dehydration of this compound to form the corresponding quinolinium cation could be modeled to understand its energetics.

In Silico Screening and Design of Dihydroquinolin-2-ol Derivatives

While this compound itself may be of interest, computational methods allow for the in silico design and screening of a library of its derivatives for potential biological activity. nih.govresearchgate.netresearchgate.net This is a common approach in drug discovery. jscimedcentral.com

The process typically involves:

Scaffold Hopping and Derivatization: Starting with the this compound scaffold, various functional groups can be computationally added at different positions (e.g., on the nitrogen or the aromatic ring).

Molecular Docking: The designed derivatives can be docked into the active site of a target protein to predict their binding affinity and mode of interaction. researchgate.net This is often used in the search for new enzyme inhibitors. researchgate.net

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the derivatives with their predicted biological activity. nih.gov This can help in identifying the key molecular properties that contribute to the desired activity.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds, helping to filter out candidates with poor pharmacokinetic profiles. researchgate.net

This approach allows for the rapid screening of a large number of virtual compounds, prioritizing the most promising ones for synthesis and experimental testing. nih.gov

Solvent Effects and Solvation Models in Dihydroquinolin-2-ol Reactions

The solvent can have a significant impact on the structure, stability, and reactivity of a molecule. nih.gov Computational models can account for these solvent effects in several ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This is a computationally efficient way to account for bulk solvent effects on the energetics of the solute.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. nih.gov

For reactions involving this compound, the choice of solvent could influence reaction rates and equilibria. For example, a polar protic solvent might stabilize charged intermediates or transition states through hydrogen bonding, thereby accelerating a reaction. Computational studies incorporating solvation models would be essential for obtaining results that are comparable to experimental data in solution.

Applications of 2 Methyl 1,2 Dihydroquinolin 2 Ol in Diverse Areas of Organic Synthesis

2-Methyl-1,2-dihydroquinolin-2-ol as a Versatile Synthetic Synthon

In the lexicon of organic synthesis, a synthon is a conceptual unit representing a potential starting material for a specific transformation. This compound, though typically transient, perfectly embodies the role of a versatile synthon. Its utility stems from its ability to act as a precursor to a reactive electrophilic species or to rearrange into the stable and synthetically pliable 2-methylquinolin-2(1H)-one scaffold.

Under acidic conditions, the hydroxyl group of this compound can be protonated, leading to the facile elimination of a water molecule. This process generates a highly electrophilic N-acyliminium ion intermediate. This cation is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse substituents at the C4 position of the quinoline (B57606) ring system.

Conversely, the compound readily tautomerizes to its more stable keto form, 2-methylquinolin-2(1H)-one (also known as 2-methyl-2-quinolone). rsc.org This quinolone is a valuable building block in its own right. The N-H and C-H bonds of the heterocyclic ring, as well as the methyl group, can be selectively functionalized, making it a versatile platform for constructing more elaborate molecules. For instance, the nitrogen atom can be alkylated or arylated, and the aromatic part of the scaffold can undergo electrophilic substitution. This inherent reactivity has been harnessed in numerous synthetic strategies to create libraries of substituted quinolones for various applications.

Role as a Precursor to Advanced Heterocyclic Compounds and Scaffolds

The transient nature of this compound makes it a key gateway in the synthesis of advanced heterocyclic structures. Many synthetic routes designed to produce quinolines and their derivatives proceed through an intramolecular cyclization step that logically forms a carbinolamine intermediate like this compound. This intermediate then undergoes dehydration or tautomerization to yield the final, more stable heterocyclic product.

A prominent example is the synthesis of dihydroquinolin-2(1H)-ones (DHQOs) through the catalytic annulation of α,β-unsaturated N-arylamides. mdpi.com In these reactions, a radical or electrophilic cyclization onto the aryl ring is followed by the formation of the six-membered nitrogen-containing ring, which exists momentarily as the dihydroquinolinol before stabilizing to the amide. Similarly, the classic named reactions for quinoline synthesis, such as the Doebner-von Miller reaction, involve the cyclization of aniline (B41778) derivatives with α,β-unsaturated carbonyl compounds, where a hemiaminal-type intermediate is crucial for the ring-forming step. nih.gov

The versatility of this approach allows for the synthesis of a wide array of substituted quinolines and fused heterocyclic systems. By choosing appropriately substituted anilines and cyclization partners, chemists can access complex molecular architectures. For example, chromene- and quinoline-3-carbaldehydes have been demonstrated as valuable building blocks for creating fused systems like 3H-chromeno[3–c]quinolines. mdpi.com

Reaction TypeKey ReactantsResulting Heterocyclic ScaffoldImplied IntermediateReference
Radical Addition/CyclizationN-Arylcinnamamides, CF₃SO₂NaCF₃-Substituted Dihydroquinolin-2-onesDihydroquinolin-2-ol analogue mdpi.com
Hydrazine-Catalysed RCCOMN-prenylated 2-aminobenzaldehydes1,2-DihydroquinolinesCycloadduct intermediate chemrxiv.org
Vilsmeyer-Haack then CyclizationAzaflavanones, AnilinesChromeno[3,4-c]quinolinesImine from quinoline-carbaldehyde mdpi.com
Palladium-Catalyzed CascadeAnilines, AlkynesSubstituted QuinolinonesCyclized Palladium intermediate organic-chemistry.org

Utility in the Construction of Complex Natural Products and Analogues

The quinolin-2(1H)-one core is a privileged scaffold found in numerous biologically active natural products and their synthetic analogues. nih.gov The inherent stability and synthetic accessibility of this motif, often derived from a this compound type intermediate, make it a frequent target in natural product synthesis.

Many alkaloids isolated from various plant species feature the quinolin-2-one structure. The synthesis of these complex molecules often relies on strategies that culminate in the formation of the heterocyclic core via cyclization reactions. These biomimetic or bio-inspired syntheses frequently involve a final ring-closure that would pass through a transient carbinolamine which then tautomerizes to the stable amide observed in the natural product.

Furthermore, the quinolin-2-one scaffold has been utilized as a template for designing novel therapeutic agents. For instance, based on the pharmacophore of known HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a series of quinolin-2-one derivatives were designed and synthesized, with some showing potent inhibitory activity against the HIV-1 reverse transcriptase enzyme. nih.gov The synthesis of these crucial analogues leverages the fundamental reactivity of the quinolone scaffold, which is readily accessed through pathways involving dihydroquinolinol intermediates.

Natural Product / Analogue ClassCore StructureBiological RelevanceReference
Quinolin-2-one AlkaloidsQuinolin-2(1H)-oneAnti-HIV-1 Activity nih.gov
Quinoline-aminopiperidine hybridsSubstituted QuinolineAnti-tuberculosis (DNA gyrase inhibitors) nih.gov
General Quinolone DerivativesQuinolin-2(1H)-oneCore of many natural products and drugs nih.gov

Applications in Materials Chemistry and Dye Synthesis

The quinoline ring system, with its extended π-conjugation and electron-rich nature, is an excellent platform for the development of functional organic materials, including dyes and photosensitizers. While this compound is not directly used as a dye, it is a key precursor to the quinoline and quinolone scaffolds that form the backbone of many such materials.

In the field of photodynamic therapy (PDT), photosensitizers are molecules that generate reactive oxygen species upon light activation to destroy cancer cells. Quinoline-derived unsymmetrical squaraine cyanine (B1664457) dyes have been synthesized and shown to have intense absorption in the red and near-infrared spectral regions, good stability, and worthy in vitro phototherapeutic activity against breast cancer cell lines. mdpi.comresearchgate.net The synthesis of these complex dyes relies on building blocks derived from the fundamental quinoline core.

Similarly, the redox properties of quinone-type molecules are exploited in various applications. Hydroquinone-functionalized cyanine dyes have been developed as reduction-sensitive fluorescent probes for imaging in biological systems. researchgate.net The quinoline scaffold, as a quinone analogue, shares these useful electronic properties. The development of advanced materials often involves the synthesis of highly functionalized quinoline derivatives, the production of which can be traced back to synthetic pathways involving dihydroquinolinol intermediates.

Material / Dye ClassCore ScaffoldApplicationKey PropertyReference
Squaraine Cyanine DyesQuinolinePhotodynamic Therapy (PDT)Strong absorption in red/NIR region, photostability mdpi.comresearchgate.net
Quinone-based PhotosensitizersQuinone/QuinolinePhotodynamic Therapy (PDT)Reactive Oxygen Species (ROS) generation nih.gov
Hydroquinone-Cyanine ProbesHydroquinone/QuinoneBioimagingRedox-sensitive fluorescence researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-1,2-dihydroquinolin-2-ol, and what analytical methods validate its purity?

  • Methodology : The compound is synthesized via hydrogenation of quinaldine derivatives, followed by hydroxylation at specific positions. For example, hydrogenation of quinaldine (2-methylquinoline) using palladium catalysts under controlled pressure yields the dihydroquinoline backbone, with subsequent oxidation or substitution introducing hydroxyl groups .
  • Characterization : Nuclear magnetic resonance (NMR, ¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural validation. Chromatographic techniques (HPLC, TLC) ensure purity. PubChem and EPA DSSTox databases provide reference spectral data .

Q. How is the antioxidant activity of this compound evaluated in preliminary screenings?

  • Methodology : In vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and FRAP (ferric reducing antioxidant power) are employed. IC₅₀ values are calculated to quantify efficacy, with comparisons to standard antioxidants like ascorbic acid .
  • Data Interpretation : Dose-response curves and statistical analyses (e.g., ANOVA) identify significant activity thresholds. Structural analogs with methoxy or methyl groups often show enhanced activity due to electron-donating effects .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Key Properties : Molecular weight (189.21 g/mol), logP (partition coefficient), and pKa determine solubility in polar vs. nonpolar solvents. Stability studies under varying pH and temperature conditions guide storage protocols (e.g., room temperature, desiccated) .
  • Analytical Tools : UV-Vis spectroscopy monitors degradation, while X-ray crystallography resolves hydrogen-bonding networks affecting stability .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

  • Optimization Strategies :

  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) improve hydrogenation efficiency.
  • Reaction Conditions : Temperature (25–80°C), solvent polarity (DMF/acetone mixtures), and stoichiometric ratios minimize side products like O-alkylation derivatives .
  • Scale-Up Challenges : Pilot-scale reactors require pressure control and inert atmospheres to prevent oxidation .

Q. How do researchers resolve contradictions in reported biological activities across studies?

  • Case Analysis : Discrepancies in antimicrobial efficacy may arise from assay variations (e.g., broth microdilution vs. disk diffusion). Meta-analyses comparing minimum inhibitory concentrations (MICs) under standardized conditions (CLSI guidelines) clarify inconsistencies .
  • Structural-Activity Relationships (SAR) : Substituent effects (e.g., methoxy vs. methyl groups) are modeled using computational tools (DFT, molecular docking) to predict bioactivity .

Q. What mechanistic insights exist for its interaction with enzymatic targets?

  • Target Identification : The compound inhibits cytochrome P450 enzymes (e.g., CYP3A4) via competitive binding, validated by enzyme kinetics (Lineweaver-Burk plots) and fluorescence quenching assays .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) in treated cell lines reveals downstream effects on apoptosis (e.g., Bcl-2 downregulation) and oxidative stress pathways (Nrf2 activation) .

Q. What computational approaches predict its pharmacokinetic and toxicological profiles?

  • In Silico Models :

  • ADME Prediction : SwissADME estimates oral bioavailability (%F) and blood-brain barrier permeability using topological polar surface area (TPSA) .
  • Toxicity Screening : PROTOX-II classifies hepatotoxicity risk based on structural alerts (e.g., quinoline moiety) .
    • Validation : Comparative studies with in vivo data (rodent models) refine predictive accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.